Cas no 89283-33-0 (3-Chloro-5-methylpyrazin-2(1H)-one)

3-Chloro-5-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with chlorine and methyl functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the methyl group contributes to stability and influences regioselectivity in further derivatization. Its well-defined molecular framework makes it valuable for constructing complex heterocyclic systems. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Its purity and consistent performance make it a reliable choice for research and industrial applications requiring precise chemical modifications.
3-Chloro-5-methylpyrazin-2(1H)-one structure
89283-33-0 structure
Product Name:3-Chloro-5-methylpyrazin-2(1H)-one
CAS No:89283-33-0
MF:C5H5ClN2O
MW:144.55899977684
MDL:MFCD15144362
CID:1028806
PubChem ID:71710988
Update Time:2025-05-21

3-Chloro-5-methylpyrazin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-methylpyrazin-2(1H)-one
    • 3-chloro-5-methyl-1H-pyrazin-2-one
    • AK137298
    • FCH1159648
    • AX8258866
    • 3-Chloro-2-Hydroxy-5-Methylpyrazine
    • DS-5818
    • 89283-33-0
    • DTXSID20856682
    • MFCD15144362
    • CS-0099437
    • AKOS022172244
    • N13244
    • A916746
    • DB-357005
    • 3-Chloro-5-methylpyrazin-2-ol
    • MDL: MFCD15144362
    • Inchi: 1S/C5H5ClN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9)
    • InChI Key: FZRWZIJMAGHJBC-UHFFFAOYSA-N
    • SMILES: ClC1C(NC=C(C)N=1)=O

Computed Properties

  • Exact Mass: 144.0090405g/mol
  • Monoisotopic Mass: 144.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: 0.7

3-Chloro-5-methylpyrazin-2(1H)-one Security Information

3-Chloro-5-methylpyrazin-2(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IF046-250mg
3-Chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95+%
250mg
2497CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IF046-100mg
3-Chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95+%
100mg
1131CNY 2021-05-07
Chemenu
CM168565-100mg
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
100mg
$161 2021-08-05
Chemenu
CM168565-250mg
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
250mg
$222 2021-08-05
Chemenu
CM168565-1g
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
1g
$647 2021-08-05
Chemenu
CM168565-5g
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
5g
$1943 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C898367-1g
3-Chloro-5-methylpyrazin-2(1H)-one
89283-33-0 ≥95%
1g
4,690.80 2021-05-17
Chemenu
CM168565-250mg
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
250mg
$154 2023-03-05
Chemenu
CM168565-1g
3-chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95%+
1g
$366 2023-03-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IF046-1g
3-Chloro-5-methylpyrazin-2(1H)-one
89283-33-0 95+%
1g
3040.0CNY 2021-07-14

Additional information on 3-Chloro-5-methylpyrazin-2(1H)-one

3-Chloro-5-methylpyrazin-2(1H)-one

The compound 3-Chloro-5-methylpyrazin-2(1H)-one (CAS No: 89283-33-0) is a heterocyclic aromatic compound with a pyrazinone backbone. This molecule is characterized by its unique structure, which includes a pyrazine ring fused with a ketone group, along with substituents at the 3 and 5 positions. The chlorine atom at the 3 position and the methyl group at the 5 position contribute to its distinct chemical properties and reactivity.

Recent studies have highlighted the potential of 3-Chloro-5-methylpyrazin-2(1H)-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Its heterocyclic structure makes it an attractive candidate for exploring novel chemical reactions and biological activities. Researchers have demonstrated that this compound exhibits moderate to high potency in inhibiting certain enzymes, making it a promising lead compound for drug discovery.

The synthesis of 3-Chloro-5-methylpyrazin-2(1H)-one involves a multi-step process that typically includes nucleophilic substitution, cyclization, and oxidation reactions. The use of advanced catalytic systems has enabled chemists to achieve higher yields and better purity in the synthesis of this compound. Recent advancements in green chemistry have also led to the development of more sustainable methods for its production.

From a structural perspective, the pyrazinone ring in 3-Chloro-5-methylpyrazin-2(1H)-one is highly reactive due to the electron-withdrawing effects of the ketone group. This reactivity is further modulated by the electron-donating methyl group at the 5 position and the electron-withdrawing chlorine atom at the 3 position. These substituents create a unique electronic environment that influences the compound's UV-vis absorption properties, making it suitable for applications in optoelectronics.

Biological studies have shown that 3-Chloro-5-methylpyrazin-2(1H)-one has potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its ability to disrupt bacterial cell membranes has been attributed to its hydrophobic nature and lipophilic interactions with membrane components. Additionally, this compound has demonstrated anti-inflammatory properties, suggesting its potential use in treating chronic inflammatory diseases.

In terms of environmental impact, recent research has focused on the degradation pathways of 3-Chloro-5-methylpyrazin-2(1H)-one under various conditions. Studies indicate that this compound undergoes rapid hydrolysis in aqueous environments, particularly under alkaline conditions, which reduces its persistence in natural systems. This information is crucial for assessing its environmental fate and toxicity.

The versatility of 3-Chloro-5-methylpyrazin-2(1H)-one lies in its ability to act as both a precursor for more complex molecules and a standalone functional material. Its role as a building block in organic synthesis has been widely explored, with applications ranging from medicinal chemistry to materials engineering. For instance, it has been used as an intermediate in the synthesis of bioactive compounds targeting cancer and neurodegenerative diseases.

Looking ahead, ongoing research aims to further elucidate the mechanistic details of its biological activities and explore novel synthetic routes for scale-up production. The integration of computational chemistry tools with experimental studies is expected to provide deeper insights into its molecular interactions and optimize its therapeutic potential.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd